molecular formula C10H8Cl2N2O B14770112 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B14770112
M. Wt: 243.09 g/mol
InChI Key: JKTYWRLKXRTUNE-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as 2,6-dichloropyridine and acetoacetic ester.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the compound to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized naphthyridine derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their function.

    Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1,3-dimethyl-1,6-naphthyridine: Lacks the ketone group.

    1,3-Dimethyl-1,6-naphthyridin-2(1H)-one: Lacks the chlorine substituents.

Uniqueness

5,7-Dichloro-1,3-dimethyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and methyl groups can affect its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

5,7-dichloro-1,3-dimethyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C10H8Cl2N2O/c1-5-3-6-7(14(2)10(5)15)4-8(11)13-9(6)12/h3-4H,1-2H3

InChI Key

JKTYWRLKXRTUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(C=C2N(C1=O)C)Cl)Cl

Origin of Product

United States

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